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Introduction: The Structural Challenge of a Complex
Lipophilic Polyphenol

Digalloyl trioleate (CAS: 17048-39-4) is a complex molecule of significant interest in fields
ranging from cosmetics, where it functions as an antioxidant, to drug development, due to its
unigue combination of a lipophilic triglyceride backbone and polyphenolic gallate moieties[1][2].
Structurally, it consists of a triolein core—a triglyceride derived from three units of oleic acid—
esterified with a digalloyl group. This intricate structure, with a molecular formula of CesH106012
and an average molecular weight of 1115.58 g/mol , presents a formidable challenge for

unambiguous characterization[1][3].

This guide provides a comprehensive framework for the spectroscopic analysis of Digalloyl
trioleate. As experimental spectra for this specific molecule are not readily available in public
databases, this document synthesizes data from its constituent substructures—triolein and
galloyl esters—to predict the expected spectroscopic data. This predictive, structure-based
approach is a cornerstone of analytical chemistry, enabling researchers to establish a baseline
for identifying and verifying the structure of novel or complex compounds. We will detail the
expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
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Spectrometry (MS), explain the rationale behind the analytical techniques, and provide robust,
self-validating experimental protocols.

Molecular Structure of Digalloyl Trioleate

The molecule's identity is defined by the precise connectivity of its oleic acid and digalloyl
components. Its IUPAC name is 3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-
enoyl]oxy]benzoyllJoxybenzoic acid[2].

Caption: Predicted molecular structure of Digalloyl Trioleate.

Part 1: Unraveling Connectivity with Nuclear
Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed atomic
connectivity of an organic molecule. For a compound like Digalloyl trioleate, a combination of
1H and 13C NMR, along with 2D experiments (COSY, HSQC, HMBC), is essential to assign
every proton and carbon and confirm the esterification pattern.

Expertise & Causality: The choice of solvent is critical. A deuterated solvent like chloroform-d
(CDCIs) is a primary choice due to its ability to dissolve the lipophilic trioleate backbone.
However, the polar galloyl heads may require a more polar solvent like acetone-de or DMSO-de
for full characterization, or a mixture thereof. The predicted chemical shifts below are based on
an analysis of analogous structures, providing a robust hypothesis for experimental verification.

[415][6]

Predicted *H NMR Spectral Data (400 MHz, CDClIs)
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Predicted Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale &
References

~7.10-7.20

4H

Aromatic H

(Galloyl Protons)

Galloyl ester
protons typically
appear as a
singlet in this
region due to

symmetry.[4][5]

~5.35

6H

Olefinic H (-
CH=CH-)

Characteristic
multiplet for the
vinyl protons of
the three oleic

acid chains.[6]

~5.25

1H

Glycerol CH

The central
proton of the
glycerol
backbone,
shifted downfield
by two ester
linkages.[6]

~4.10 - 4.30

4H

Glycerol CHz

The two CH:2
groups of the
glycerol
backbone,
shifted downfield
by the ester
linkages.[6]

~2.30

6H

Allylic CHz (-
CH2-CH=CH-)

Protons adjacent
to the double
bonds in the

oleoyl chains.[6]

~2.00

6H

a-carbonyl CH:z
(-CH2-COO0-)

Protons on the
carbon adjacent

to the ester
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carbonyl groups
of the oleoyl

chains.[6]

~1.60 m

6H

[B-carbonyl CHz
(-CH2-CHz2-
COO0-)

Protons on the
beta-carbon
relative to the

ester carbonyls.

[6]

~1.20-1.40 brs

~60H

Aliphatic Chain
CH:2

Broad signal
representing the
bulk of the
methylene
groups in the
three oleic acid

chains.[6]

~0.88 t

9H

Terminal CHs

Terminal methyl
groups of the
three oleic acid

chains.[6]

5.0-10.0

(variable)

brs

5H

Phenolic OH

Phenolic and
carboxylic acid
protons are
exchangeable
and often appear
as broad signals;
their presence
can be confirmed
by D20
exchange.[7][8]

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated

solvent (e.g., CDCIs or Acetone-des) in a 5 mm NMR tube.
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm).

* 'H NMR Acquisition: Acquire a standard *H NMR spectrum using a 400 MHz or higher
spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A longer acquisition
time will be necessary due to the lower natural abundance of 13C.

» 2D NMR Acquisition: To confirm assignments, perform standard 2D experiments:

o COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the
glycerol and oleoyl chains).

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons
and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons. This is critical for confirming the ester linkages
between the triolein backbone and the digalloyl moiety.

Part 2: Functional Group Fingerprinting with
Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key
functional groups by measuring the absorption of infrared radiation corresponding to molecular
vibrations.[9] For Digalloyl trioleate, IR is ideal for verifying the presence of hydroxyl (-OH),
ester carbonyl (C=0), aromatic (C=C), and aliphatic (C-H) groups.

Expertise & Causality: The spectrum of Digalloyl trioleate is expected to be a superposition of
the spectra of a triglyceride and a gallotannin. The broadness of the O-H stretch is indicative of
extensive hydrogen bonding from the phenolic groups. The strong ester C=0 stretch is a
dominant feature, while the fingerprint region (<1500 cm~1) will contain a complex pattern of C-
O stretching and bending vibrations characteristic of the entire molecular framework.[10][11]

Predicted IR Absorption Bands
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BENCHE

Wavenumber Functional Group

Intensity Vibration Type

(cm™)

Assignment

3500 - 3200

Strong, Broad

O-H Stretch

Phenolic hydroxyl
groups on the galloyl
moieties.[10][12]

3010 - 3000

Medium

=C-H Stretch

Olefinic C-H in the

oleoyl chains.[13]

2925 & 2855

Strong

C-H Stretch

Aliphatic CHz2 and CHs
groups of the oleoyl
chains.[11]

1745 -1735

Strong

C=0 Stretch

Ester carbonyl groups
of the triolein
backbone.[11]

1715 -1700

Strong

C=0 Stretch

Ester carbonyl groups
of the galloyl moieties.
[12]

1620 - 1580

Medium

C=C Stretch

Aromatic ring
stretching in the

galloyl moieties.[12]

1465

Medium

C-H Bend

Aliphatic CHz

scissoring.[11]

1270 - 1150

Strong

C-O Stretch

Ester C-O linkages.
[11][12]

725

Weak

C-H Rock

Methylene rocking
from the long oleoyl
chains.[11]

Experimental Workflow: IR Analysis
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Caption: Workflow for thin-film solid-state IR spectroscopy.

Part 3: Confirming Mass and Structure with Mass
Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and providing
structural information through fragmentation analysis. For a large, moderately polar molecule
like Digalloyl trioleate, Electrospray lonization (ESI) is the method of choice, typically coupled
with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Expertise & Causality: We predict analysis in negative ion mode ([M-H]~) will be most effective,
as the phenolic hydroxyl groups are easily deprotonated. The trustworthiness of the analysis
hinges on high-resolution mass measurement, which should yield a mass accuracy of <5 ppm
for the parent ion, confirming the molecular formula. Tandem MS (MS/MS) is then used to
induce fragmentation. The most logical fragmentation pathway for gallotannins is the sequential
neutral loss of galloyl (152 Da) or gallic acid (170 Da) moieties, which provides definitive
structural evidence.[14][15]

Predicted High-Resolution MS Data (ESI Negative Mode)
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Predicted m/z lon Formula Assignment

[M-H]~ (Deprotonated
1113.7612 [CesH105012]~

Molecular lon)

M-H - Galloyl group]~ (Loss of
961.7341 [Cs54H97010]~ [ Yl group]™ (

152 Da)

[M-H - Gallic Acid]~ (Loss of
943.7236 [Cs4H9509]~

170 Da)

[M-H - Digallic Acid - Oleic
661.5242 [Ca1H7306]~ ]

Acid]~
281.2486 [C18H3302]~ [Oleate]~ (Oleic acid fragment)
169.0142 [C7Hs0s]~ [Gallic Acid - H]~

Note: The exact mass of the parent molecule is 1114.7684 Da. The predicted m/z for the [M-
H]~ ion is calculated as 1114.7684 - 1.0072 (mass of H*) = 1113.7612.[2]

Predicted MS/IMS Fragmentation Pathway
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Caption: Predicted primary fragmentation pathway for Digalloyl Trioleate in ESI-MS/MS.

Experimental Protocol: LC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile/water.

e Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to
purify the sample online before it enters the mass spectrometer. This removes impurities that
could interfere with ionization.

« lonization: Introduce the sample into an ESI source operating in negative ion mode. Optimize
source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for
the target ion.

e Full Scan MS: Acquire a full scan spectrum over a mass range of m/z 100-1500 to identify
the [M-H]~ parent ion. Verify its mass with high accuracy.

e Tandem MS (MS/MS): Perform a product ion scan by selecting the [M-H]~ ion (m/z 1113.76)
in the first mass analyzer and fragmenting it using collision-induced dissociation (CID).
Record the resulting fragment ions in the second mass analyzer.

Conclusion: An Integrated Approach to Structural
Verification

The definitive characterization of Digalloyl trioleate is achieved not by a single technique, but
by the synergistic integration of all three. NMR provides the fundamental blueprint of atomic
connectivity, IR confirms the presence of all requisite functional groups, and high-resolution MS
validates the molecular formula and provides corroborating structural evidence through
predictable fragmentation. By following the predictive models and robust protocols outlined in
this guide, researchers and drug development professionals can confidently establish the
identity and purity of this complex and valuable molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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